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Compound Name: AM-095 Sodium

Cat. No.: B560099

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1
(LPA1). Lysophosphatidic acid (LPA) is a bioactive phospholipid that signals through a family of
G protein-coupled receptors (GPCRs), with the LPAL receptor being widely implicated in
various physiological and pathological processes, including fibrosis, cancer, and inflammation.
AM-095 Sodium, by selectively blocking the LPA1 receptor, serves as a critical tool for
investigating the role of this signaling pathway in cellular responses and as a potential
therapeutic agent. These application notes provide detailed protocols for utilizing AM-095
Sodium in common cell culture-based assays to study its inhibitory effects on LPAl-mediated
signaling.

Mechanism of Action

AM-095 Sodium is a competitive antagonist of the LPAL receptor. It binds to the receptor and
prevents the binding of its endogenous ligand, LPA. This blockade inhibits the downstream
signaling cascades initiated by LPA1 activation. The LPA1 receptor couples to several
heterotrimeric G proteins, primarily Gai/o, Gag/11, and Gal2/13. Inhibition of LPA1 by AM-095
Sodium consequently attenuates a range of cellular responses, including intracellular calcium
mobilization, cell migration (chemotaxis), and proliferation.
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Data Presentation

The following tables summarize the in vitro activity of AM-095 Sodium across various cell-

based assays.

Table 1: In Vitro Potency of AM-095 Sodium

Assay Type Cell Line Target IC50 (pM) Reference
CHO cells

GTPyS Binding (recombinant Human LPA1 0.98 [1]
human LPA1)
CHO cells

GTPyS Binding (recombinant Mouse LPA1 0.73 [1]
mouse LPA1)

) A2058 human Endogenous

Chemotaxis 0.23 [1]
melanoma cells LPA1
CHO cells

Chemotaxis (recombinant Mouse LPA1 0.78 [1]

mouse LPA1)

Table 2: Experimental Conditions for Inhibition of LPA-Induced Calcium Response

Cell Line

AM-095 Sodium

LPA Stimulation

Pre-treatment

Observed Effect

MDA-MB-231

500 nM for 5 minutes 10 uM

Complete inhibition of
LPA-induced
intracellular calcium

response.

SK-OV-3

500 nM for 5 minutes 10 uM

Complete inhibition of
LPA-induced
intracellular calcium

response.
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Signaling Pathway

The following diagram illustrates the LPAL signaling pathway and the point of inhibition by AM-
095 Sodium.
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Caption: LPA1 signaling pathway and inhibition by AM-095 Sodium.

Experimental Protocols
General Guidelines for AM-095 Sodium Preparation

e Solubility: AM-095 Sodium is soluble in DMSO at concentrations greater than 10 mM.

e Stock Solution Preparation: To prepare a 10 mM stock solution, dissolve the appropriate
amount of AM-095 Sodium in DMSO. Gentle warming at 37°C for 10 minutes and/or
sonication can aid in dissolution.

o Storage: Store the stock solution in aliquots at -20°C for several months. Avoid repeated
freeze-thaw cycles.
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e Working Solution Preparation: Dilute the stock solution to the desired final concentration in
the appropriate cell culture medium just before use. Ensure the final DMSO concentration in
the culture does not exceed a level that affects cell viability (typically < 0.1%).

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the inhibitory effect of AM-095 Sodium on LPA-induced
cell migration of A2058 human melanoma cells.

Materials:

e A2058 human melanoma cells

e Cell culture medium (e.g., DMEM with 10% FBS)

o Serum-free cell culture medium

e AM-095 Sodium

o Lysophosphatidic acid (LPA)

o Boyden chambers or other chemotaxis assay plates (e.g., with 8 um pore size inserts)
o Calcein-AM or other fluorescent dye for cell labeling

e Fluorescence plate reader

Procedure:

e Cell Culture: Culture A2058 cells in standard growth medium until they reach 80-90%
confluency.

e Serum Starvation: The day before the assay, detach the cells and resuspend them in serum-
free medium. Incubate overnight to synchronize the cells and reduce basal migration.

o Cell Preparation: On the day of the assay, harvest the serum-starved cells and resuspend
them in serum-free medium at a concentration of 1 x 1076 cells/mL.

e Assay Setup:
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o In the lower wells of the chemotaxis plate, add serum-free medium containing LPA at a
concentration known to induce chemotaxis (e.g., 100 nM). Include wells with serum-free
medium alone as a negative control.

o In a separate plate, pre-incubate the A2058 cell suspension with various concentrations of
AM-095 Sodium (e.g., 0.1 nM to 10 uM) or vehicle (DMSO) for 30-60 minutes at 37°C.

o Cell Seeding: Add 100 pL of the pre-incubated cell suspension to the upper chamber of the
chemotaxis inserts.

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell
migration.

¢ Quantification:

o After incubation, remove the non-migrated cells from the top of the insert with a cotton
swab.

o Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet) or
use a fluorescence-based method. For fluorescence, label the initial cell population with
Calcein-AM before the assay and measure the fluorescence of the migrated cells in the
bottom well using a plate reader.

» Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of
AM-095 Sodium compared to the vehicle-treated control. Determine the IC50 value by fitting
the data to a dose-response curve.
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Caption: Experimental workflow for the chemotaxis assay.

Protocol 2: Intracellular Calcium Mobilization Assay
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This protocol describes how to measure the inhibition of LPA-induced calcium flux by AM-095
Sodium in MDA-MB-231 or SK-OV-3 cells.

Materials:

MDA-MB-231 or SK-OV-3 cells

e Cell culture medium (e.g., DMEM with 10% FBS)

e Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

e Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

e Pluronic F-127

e AM-095 Sodium

o Lysophosphatidic acid (LPA)

o Fluorescence plate reader with kinetic reading capabilities and an injection module
Procedure:

e Cell Plating: Seed MDA-MB-231 or SK-OV-3 cells into a 96-well black-walled, clear-bottom
plate at a density that will result in a confluent monolayer on the day of the assay.

e Dye Loading:

o Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 uM Fluo-4 AM) and
Pluronic F-127 (e.g., 0.02%) in HBSS.

o Remove the culture medium from the cells and add the dye-loading buffer to each well.
o Incubate the plate at 37°C for 45-60 minutes in the dark.
» Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.

e Pre-treatment with AM-095: Add HBSS containing various concentrations of AM-095
Sodium (e.g., 500 nM) or vehicle to the respective wells. Incubate for 5-10 minutes at room
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temperature.

Calcium Measurement:

[e]

Place the plate in a fluorescence plate reader set to the appropriate excitation and
emission wavelengths for the chosen dye (e.g., EX'Em = 490/525 nm for Fluo-4).

[e]

Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

o

Using the plate reader's injector, add a solution of LPA (e.g., final concentration of 10 uM)
to stimulate the cells.

o

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak
calcium response and its subsequent decay.

Data Analysis: The change in fluorescence intensity over time reflects the change in
intracellular calcium concentration. Calculate the peak fluorescence response for each well.
Determine the percentage of inhibition of the LPA-induced calcium response by AM-095
Sodium.
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Caption: Experimental workflow for the calcium mobilization assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for AM-095 Sodium in
Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560099#am-095-sodium-experimental-protocol-for-
cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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